molecular formula C9H11NO5S B3251084 2-(3-Nitrophenyl)ethyl methanesulfonate CAS No. 206874-43-3

2-(3-Nitrophenyl)ethyl methanesulfonate

Cat. No. B3251084
M. Wt: 245.25 g/mol
InChI Key: XVUGJKOKDLWVJJ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)ethyl methanesulfonate, also known as NPEM, is a chemical compound that has been widely used in scientific research. It is an organic compound that is commonly used as a cross-linking agent for proteins and nucleic acids. NPEM is a highly reactive compound that reacts with amino and thiol groups in proteins and nucleic acids to form covalent bonds. This unique property of NPEM makes it an important tool for studying the structure and function of proteins and nucleic acids.

Scientific Research Applications

Catalysis in Elimination Reactions

2-(3-Nitrophenyl)ethyl methanesulfonate is involved in the study of catalysis processes. For instance, in the elimination reaction of sulfonate esters, it has been observed that potassium ethoxide in the presence of excess 2.2.2 cryptand is more reactive than potassium ethoxide alone. This indicates a significant role in E1cb-type elimination mechanisms, where the compound can stabilize the transition state for leaving-group departure through electrostatic interactions in an 18-membered ring window in the cryptand (Pregel & Buncel, 1993).

Crystal Structure and Theoretical Studies

Crystal structures and density functional theory (DFT) calculations have been conducted to study the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions in nitroaniline derivatives, including 2-(3-Nitrophenyl)ethyl methanesulfonate. These studies provide insights into the molecular interactions and aromaticity of the nitroaniline ring, crucial for understanding the compound's chemical behavior (Helttunen et al., 2013).

Hydrolysis Studies

Research on the hydrolysis of methanesulfonate esters, including 2-(3-Nitrophenyl)ethyl methanesulfonate, has been conducted. These studies are important for understanding the chemical stability and reaction pathways of such compounds, particularly in the context of industrial processes or pharmaceutical applications (Chan, Cox, & Sinclair, 2008).

Spectroscopic and Structural Analysis

Spectroscopic studies, such as FT-IR and NMR, have been used to analyze complexes involving 2-(3-Nitrophenyl)ethyl methanesulfonate. These studies are crucial for understanding the compound's behavior in different states and in complex formation, which can have implications in various fields, including pharmaceuticals and materials science (Binkowska et al., 2001).

properties

IUPAC Name

2-(3-nitrophenyl)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-16(13,14)15-6-5-8-3-2-4-9(7-8)10(11)12/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUGJKOKDLWVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophenethyl methanesulfonate

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (0.28 mL) was added dropwise to a stirred solution of 2-(3-nitrophenyl)ethanol (0.5 g; 1 eq) in dichloromethane (3 mL) and triethylamine (0.5 mL; 1.2 eq) at 0° C. under an inert atmosphere. The solution was allowed to reach r.t. and stirred for 5 hours. The reaction mixture was diluted with water (3 mL) and extracted into dichloromethane (3×3 mL). The organic layers were combined, dried over Na2SO4 and concentrated under reduced pressure. The crude was purified by flash chromatography, eluting with a gradient from dichloromethane to dichloromethane/MeOH (98/2) affording the title compound in 84% yield (0.62 g).
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0.28 mL
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0.5 g
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0.5 mL
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3 mL
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3 mL
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Yield
84%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2-(3-nitrophenyl)ethanol (9 g, 53.8 mmol) in DCM (100 mL) was cooled to 0° C., then pyridine (22.7 g, 287 mmol) was dropwise added to the reaction solution. Then methylsulfonylchloride was added slowly dropwise, followed by stirring at room temperature for one hour. Water was added to terminate the reaction. The aqueous layer was extracted by ethyl acetate 3 times. The combined organic phase was washed with brine, dried over sodium sulfate and concentrated to give 3-nitrophenethyl methanesulfonate (13 g, yield 98%). 1H NMR: 400 MHz CDCl3 δ 8.13-8.10 (m, 2H), 7.60-7.53 (m, 1H), 7.53-7.47 (m, 1H), 4.48-4.45 (m, 2H), 3.19-3.15 (m, 2H), 2.95 (s, 3H).
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9 g
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100 mL
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22.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CP Leslie, M Biagetti, S Bison… - Journal of medicinal …, 2010 - ACS Publications
In an effort to identify selective drug like pan-antagonists of the 5-HT 1 autoreceptors, studies were conducted to elaborate a previously reported dual acting 5-HT 1 antagonist/SSRI …
Number of citations: 13 pubs.acs.org

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